

Application Notes and Protocols: Sulfo-Cy7.5 NHS Ester Reaction with Primary Amines

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Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B15553915**

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Introduction

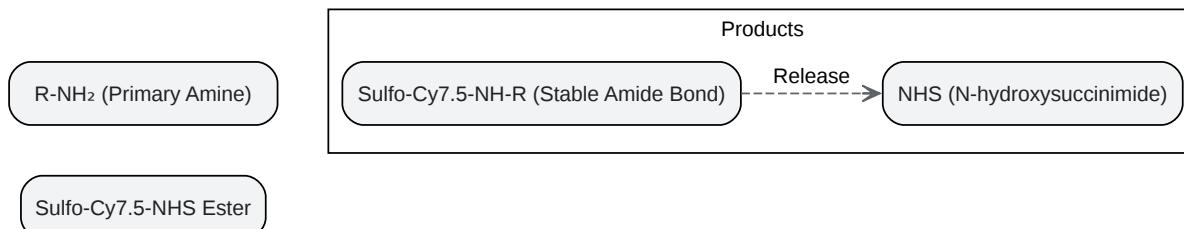
Sulfo-Cy7.5 NHS ester is a water-soluble, near-infrared (NIR) fluorescent dye designed for the straightforward labeling of biomolecules.^{[1][2]} Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amine groups (-NH₂) present on proteins, peptides, antibodies, and other molecules to form a stable, covalent amide bond.^{[3][4]} This dye is an analog of indocyanine green (ICG) but offers a higher quantum yield and a linker arm for molecular attachment, making it exceptionally well-suited for *in vivo* imaging, flow cytometry, and fluorescence microscopy.^{[1][5][6]} The sulfonated nature of the dye enhances its water solubility, which is particularly beneficial for labeling sensitive proteins that may be prone to denaturation in the presence of organic solvents.^{[7][8]}

The reaction's efficiency is highly dependent on specific experimental conditions, primarily pH. The following sections provide detailed protocols and guidelines to achieve optimal and reproducible conjugation results.

Reaction Mechanism

The core of the labeling process is the acylation of a primary amine by the **Sulfo-Cy7.5 NHS ester**. The NHS ester is a highly reactive group that efficiently couples with the non-protonated form of an aliphatic amine, such as the ϵ -amino group of a lysine residue within a protein, to

form a chemically stable amide linkage. This reaction releases N-hydroxysuccinimide as a byproduct.[\[9\]](#)[\[10\]](#)



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Caption: Reaction of **Sulfo-Cy7.5 NHS ester** with a primary amine.

Data Presentation

Physicochemical and Spectral Properties

The key characteristics of **Sulfo-Cy7.5 NHS ester** are summarized below, providing essential data for experimental setup and analysis.

Property	Value	Reference
Molecular Weight	~1180.5 Da	[3]
Excitation Maximum (λ_{ex})	~778 - 788 nm	[3] [6]
Emission Maximum (λ_{em})	~797 - 808 nm	[3] [6]
Molar Extinction Coefficient	$\sim 222,000 \text{ cm}^{-1}\text{M}^{-1}$	[3]
Solubility	Good in Water, DMSO, DMF	[3] [5]
Reactive Group	N-Hydroxysuccinimide (NHS) Ester	[1]
Reactivity	Primary Amines (-NH ₂)	[3] [4]

Recommended Reaction Conditions

Successful conjugation depends on optimizing several key parameters. The table below provides recommended starting conditions, which may require further optimization depending on the specific biomolecule.

Parameter	Recommended Condition	Rationale & Notes	References
pH	8.3 - 8.5	Optimal for ensuring the primary amine is deprotonated and reactive. Lower pH reduces reactivity, while higher pH increases NHS ester hydrolysis.	[9][10]
Buffer	0.1 M Sodium Bicarbonate, 50 mM Sodium Borate (pH 8.5) or PBS (pH 7.2-7.4)	Must be free of primary amines (e.g., Tris, Glycine) which compete with the target molecule for reaction with the dye.	[4][9][11]
Protein Conc.	≥ 2 mg/mL	Higher protein concentration improves labeling efficiency.	[4][11]
Dye:Protein Ratio	5:1 to 20:1 (molar ratio)	This should be optimized. A 10:1 ratio is a common starting point. An optimal final dye-to-antibody ratio is often 2-3.	[11][12][13]
Temperature	Room Temperature (20-25°C)	Sufficient for the reaction to proceed efficiently.	[4][12]
Reaction Time	60 minutes to 4 hours	Typically, 1 hour is sufficient. Longer times may be needed but can also increase	[4][10][11]

hydrolysis of the unreacted dye.

Experimental Protocols

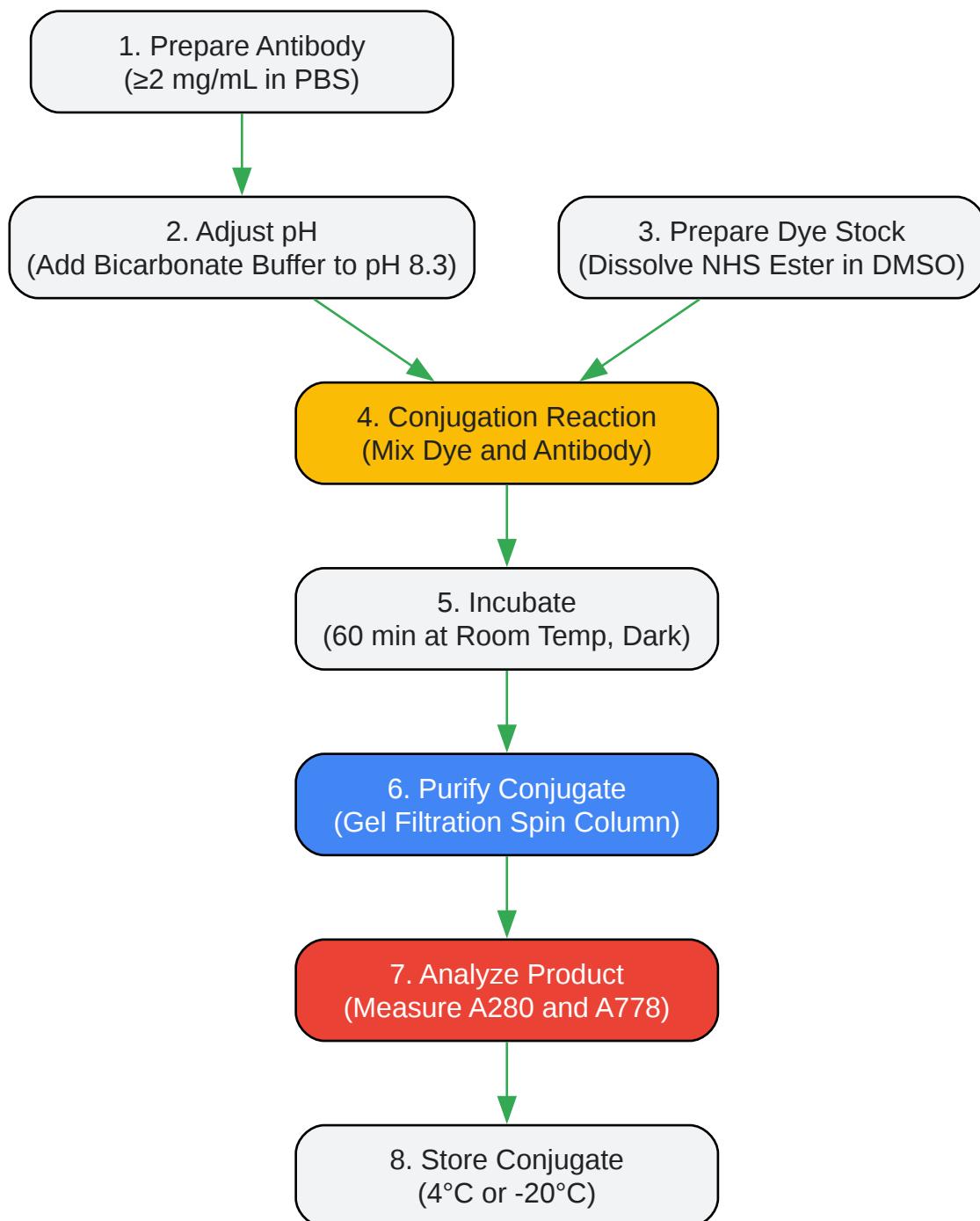
Protocol 1: Labeling of an Antibody with Sulfo-Cy7.5 NHS Ester

This protocol provides a step-by-step method for labeling an immunoglobulin G (IgG) antibody.

1. Materials and Reagents

- Antibody (in amine-free buffer, e.g., PBS)
- **Sulfo-Cy7.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Purification: Desalting spin column (e.g., Sephadex G-25)[7][11]
- Microcentrifuge tubes

2. Workflow for Antibody Labeling

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Caption: Experimental workflow for labeling antibodies.

3. Detailed Procedure

- Step 1: Prepare the Antibody

- Ensure the antibody is in an amine-free buffer (like PBS). If buffers containing Tris or glycine are present, the antibody must be purified by dialysis or buffer exchange.[4][11]
- Adjust the antibody concentration to be between 2 mg/mL and 10 mg/mL for optimal labeling.[11]

• Step 2: Prepare the **Sulfo-Cy7.5 NHS Ester** Stock Solution

- NHS esters are moisture-sensitive.[4] Allow the vial of **Sulfo-Cy7.5 NHS ester** to equilibrate to room temperature before opening.
- Prepare a 10 mg/mL stock solution by dissolving the required amount of the dye in anhydrous DMSO.[11][13] This stock solution should be prepared fresh and used immediately, as the NHS ester hydrolyzes in the presence of water.[14]

• Step 3: Perform the Labeling Reaction

- Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated volume of 0.1 M sodium bicarbonate buffer.
- Calculate the volume of the dye stock solution needed for the desired molar ratio (e.g., 10:1 dye-to-antibody).
- Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[11]
- Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[4][11]

• Step 4: Purify the Conjugate

- Following incubation, purify the labeled antibody from unreacted dye and reaction byproducts.
- A desalting spin column is a rapid and effective method.[7]
- Equilibrate the spin column according to the manufacturer's instructions, typically with PBS.

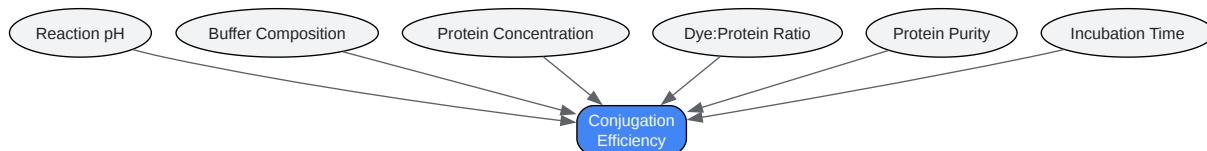
- Apply the reaction mixture to the column and centrifuge to elute the high-molecular-weight antibody conjugate, while the smaller, unreacted dye molecules are retained in the column matrix.[7]

4. Characterization of the Conjugate

- Calculate the Degree of Labeling (DOL): The DOL represents the average number of dye molecules conjugated to each antibody molecule.
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~778 nm (for Sulfo-Cy7.5).
 - Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm (A₂₈₀ Correction Factor for Cy7.5 is ~0.05):
 - Protein Conc. (M) = $[A_{280} - (A_{778} \times 0.05)] / \epsilon_{\text{protein}}$
 - Calculate the dye concentration:
 - Dye Conc. (M) = $A_{778} / \epsilon_{\text{dye}}$ (where ϵ_{dye} is ~222,000 M⁻¹cm⁻¹)
 - Calculate the DOL:
 - DOL = Dye Conc. / Protein Conc.
 - An optimal DOL for antibodies is typically between 2 and 3 to maintain antigen-binding activity.[7]

Factors Influencing Conjugation Efficiency

Several factors can impact the outcome of the labeling reaction. Understanding these variables is key to troubleshooting and optimizing the protocol for specific applications.

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Caption: Key factors that affect conjugation efficiency.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	<ul style="list-style-type: none">1. Sub-optimal pH.[14]2. Presence of amine-containing buffers (Tris, glycine).[11]3. Hydrolyzed NHS ester dye.4. Low protein concentration.[11]	<ul style="list-style-type: none">1. Ensure reaction pH is between 8.3 and 8.5.2.2. Perform buffer exchange into an amine-free buffer like PBS or bicarbonate.3. Prepare dye stock solution fresh in anhydrous DMSO just before use.4. Concentrate the protein to ≥ 2 mg/mL.
Protein Precipitation	<ul style="list-style-type: none">1. High concentration of organic solvent (DMSO).2. Over-labeling of the protein.	<ul style="list-style-type: none">1. Ensure the volume of DMSO added is less than 10% of the total reaction volume.[13]2. Reduce the molar ratio of dye to protein in the reaction.
Poor Conjugate Recovery	<ul style="list-style-type: none">1. Inefficient separation by purification column.2. Non-specific binding to the column.	<ul style="list-style-type: none">1. Ensure the correct size exclusion limit for the desalting column.2. Follow the column manufacturer's protocol for equilibration and elution.

Storage and Stability

- **Sulfo-Cy7.5 NHS Ester** (Powder): Store at -20°C, protected from light and moisture (desiccated).[1][2]
- Labeled Conjugate: For long-term storage, store at -20°C, potentially in aliquots to avoid freeze-thaw cycles.[7] For short-term use, store at 4°C. The stability is often determined more by the protein itself than the dye or the linkage.[7]

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